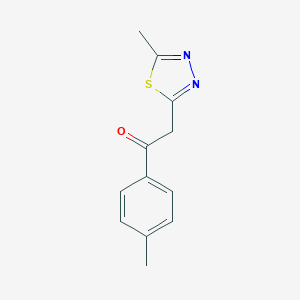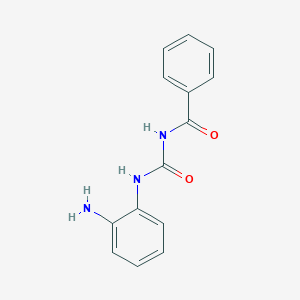![molecular formula C19H13N3OS B282106 1-Benzoyl-1,2,3,3a-tetrahydropyrrolo[2,1-b][1,3]benzothiazole-2,3-dicarbonitrile](/img/structure/B282106.png)
1-Benzoyl-1,2,3,3a-tetrahydropyrrolo[2,1-b][1,3]benzothiazole-2,3-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzoyl-1,2,3,3a-tetrahydropyrrolo[2,1-b][1,3]benzothiazole-2,3-dicarbonitrile is a chemical compound that has attracted significant attention in scientific research due to its potential for use in various applications. This compound is also known as BPTD and has a unique molecular structure that makes it interesting to study.
Wirkmechanismus
The mechanism of action of BPTD is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are involved in cancer cell growth and proliferation. BPTD has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BPTD has been shown to have various biochemical and physiological effects, including the inhibition of angiogenesis, which is the process by which new blood vessels are formed. This is important in cancer research, as tumors require a blood supply to grow and spread. BPTD has also been shown to inhibit the activity of various enzymes that are involved in cancer cell growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BPTD in lab experiments is its high yield synthesis, which makes it readily available for research purposes. However, one limitation is that BPTD is a relatively new compound, and there is still much to be learned about its properties and potential applications.
Zukünftige Richtungen
There are many potential future directions for the study of BPTD. One area of research could focus on the development of BPTD-based drugs for the treatment of cancer and Alzheimer's disease. Another area of research could involve the investigation of the mechanism of action of BPTD, which could lead to a better understanding of its potential applications. Additionally, the synthesis of new derivatives of BPTD could lead to the development of more potent and selective compounds for use in various scientific research applications.
In conclusion, 1-Benzoyl-1,2,3,3a-tetrahydropyrrolo[2,1-b][1,3]benzothiazole-2,3-dicarbonitrile is a compound with great potential for use in various scientific research applications. Its unique molecular structure and potent anti-cancer activity make it an interesting compound to study. As research continues, it is likely that new applications and potential uses for BPTD will be discovered.
Synthesemethoden
The synthesis of BPTD involves a multi-step process that includes the reaction of 2-aminothiophenol with ethyl acetoacetate, followed by cyclization and further reaction with benzoyl chloride. The final step involves the addition of sodium cyanide to produce BPTD in high yield.
Wissenschaftliche Forschungsanwendungen
BPTD has been investigated for its potential use in various scientific research applications. One of its most promising applications is in the field of cancer research. Studies have shown that BPTD exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and pancreatic cancer cells. BPTD has also been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of the disease.
Eigenschaften
Molekularformel |
C19H13N3OS |
|---|---|
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
(1S,2S,3S)-1-benzoyl-1,2,3,3a-tetrahydropyrrolo[2,1-b][1,3]benzothiazole-2,3-dicarbonitrile |
InChI |
InChI=1S/C19H13N3OS/c20-10-13-14(11-21)19-22(15-8-4-5-9-16(15)24-19)17(13)18(23)12-6-2-1-3-7-12/h1-9,13-14,17,19H/t13-,14+,17-,19?/m0/s1 |
InChI-Schlüssel |
SFLWOYGIMCMLGY-PROVZXBISA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)[C@@H]2[C@H]([C@H](C3N2C4=CC=CC=C4S3)C#N)C#N |
SMILES |
C1=CC=C(C=C1)C(=O)C2C(C(C3N2C4=CC=CC=C4S3)C#N)C#N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2C(C(C3N2C4=CC=CC=C4S3)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![4,5-Dihydrobenzo[k]acephenanthrylen-7-yl phenyl ether](/img/structure/B282046.png)
![methyl (1S,11R,12R)-1,11-diphenyl-14-thia-2,9-diazatetracyclo[9.2.1.0~2,10~.0~3,8~]tetradeca-3,5,7,9-tetraene-12-carboxylate](/img/structure/B282047.png)
